molecular formula C14H10BrClO5S B2550899 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate CAS No. 431994-66-0

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate

Cat. No.: B2550899
CAS No.: 431994-66-0
M. Wt: 405.64
InChI Key: DTCZUXZGYCJQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is a complex organic compound that features a bromine atom, a formyl group, a methoxy group, and a chlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with a suitable phenol derivative, which undergoes bromination to introduce the bromine atom at the desired position. This is followed by formylation and methoxylation to introduce the formyl and methoxy groups, respectively. The final step involves the sulfonation of the aromatic ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl isocyanate
  • 2-Bromo-4-cyano-6-methoxyphenyl acetate
  • 2-Bromo-4-fluoroanisole

Uniqueness

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, along with the sulfonate moiety

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO5S/c1-20-13-7-9(8-17)6-12(15)14(13)21-22(18,19)11-4-2-10(16)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZUXZGYCJQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.